molecular formula C10H10N2O4S B596882 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid CAS No. 1246761-51-2

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid

Cat. No. B596882
Key on ui cas rn: 1246761-51-2
M. Wt: 254.26
InChI Key: PYRJMOYBFKNPAS-UHFFFAOYSA-N
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Patent
US08987278B2

Procedure details

A mixture of Step 9 intermediate (1.3 g, 4.850 mmol) and 6 N H2SO4 (12 ml) in 1,4-dioxane (12 ml) was stirred at reflux temperature for 1 h to give a homogeneous pale yellow solution. This solution was cooled, diluted with water and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with water, dried over Na2SO4 and concentrated. The residue obtained was triturated in diethyl ether, solid obtained was collected by filtration to give 450 mg of the product as a white solid; 1H NMR (DMSO-d6, 300 MHz) δ 3.21 (s, 3H), 3.45 (s, 3H), 3.79 (s, 2H), 7.01 (s, 1H), 12.22 (br s, 1H).
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2[S:8][CH:9]=[C:10]([CH2:11][C:12]([O:14]C)=[O:13])[C:6]=2[C:5](=[O:16])[N:4]([CH3:17])[C:3]1=[O:18].OS(O)(=O)=O>O1CCOCC1.O>[CH3:1][N:2]1[C:7]2[S:8][CH:9]=[C:10]([CH2:11][C:12]([OH:14])=[O:13])[C:6]=2[C:5](=[O:16])[N:4]([CH3:17])[C:3]1=[O:18]

Inputs

Step One
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(C(C2=C1SC=C2CC(=O)OC)=O)C)=O
Name
intermediate
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give a homogeneous pale yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was triturated in diethyl ether
CUSTOM
Type
CUSTOM
Details
solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C2=C1SC=C2CC(=O)O)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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